Comprehensive Mass Spectrometry and Physicochemical Profiling of 6,7-Dichloro-8-methylquinoline
Comprehensive Mass Spectrometry and Physicochemical Profiling of 6,7-Dichloro-8-methylquinoline
Executive Summary
The halogenated quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Derivatives of this class exhibit potent biological activities, ranging from antimalarial properties to serving as highly effective biofilm-eradicating agents against methicillin-resistant Staphylococcus epidermidis (MRSE) (1[1]). Among these critical building blocks, 6,7-dichloro-8-methylquinoline is frequently utilized as a synthetic intermediate and a structural analog for probing structure-activity relationships (SAR).
For researchers engaged in pharmacokinetic (PK) profiling, metabolite identification, and synthetic validation, the precise determination of molecular weight, exact monoisotopic mass, and fragmentation behavior is non-negotiable. This whitepaper provides an authoritative, step-by-step guide to the mass spectrometric profiling of 6,7-dichloro-8-methylquinoline.
Section 1: Theoretical Mass Analytics & Isotopic Signatures
When analyzing chlorinated compounds via mass spectrometry, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the exact monoisotopic mass (used for high-resolution mass spectrometry, HRMS) is a fundamental prerequisite.
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Average Molecular Weight : Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. For 6,7-dichloro-8-methylquinoline (C₁₀H₇Cl₂N), the average molecular weight is 212.08 g/mol (2[2]).
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Exact Monoisotopic Mass : Calculated using the mass of the most abundant, stable isotope of each element (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ³⁵Cl = 34.96885). For C₁₀H₇Cl₂N, the exact mass is 210.9956 Da .
Causality in Isotopic Distribution: A Self-Validating Control
Because chlorine exists naturally as two stable isotopes—³⁵Cl (75.78%) and ³⁷Cl (24.22%)—any di-chlorinated species will exhibit a distinct M, M+2, and M+4 isotopic cluster in a mass spectrum. The statistical probability of these combinations results in an approximate relative abundance ratio of 9:6:1 . This isotopic signature acts as a built-in, self-validating control during experimental analysis; if a detected pseudo-molecular ion lacks this specific 9:6:1 envelope, the analyte cannot be definitively identified as 6,7-dichloro-8-methylquinoline.
Table 1: Physicochemical and Mass Properties
| Property | Value | Analytical Notes |
| Chemical Formula | C₁₀H₇Cl₂N | 6,7-dichloro-8-methylquinoline |
| Average Molecular Weight | 212.08 g/mol | Required for molarity and yield calculations |
| Exact Monoisotopic Mass | 210.9956 Da | Calculated using ¹²C, ¹H, ¹⁴N, ³⁵Cl |
| [M+H]⁺ Precursor Ion | 212.0034 Da | Target m/z for ESI+ high-resolution MS |
| Isotopic Signature (Cl₂) | ~ 9 : 6 : 1 | Ratio of M : M+2 : M+4 spectral peaks |
Section 2: High-Resolution Mass Spectrometry (HRMS) Protocol
To empirically validate the exact mass and structural integrity of 6,7-dichloro-8-methylquinoline, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is the industry standard (3[3]).
Causality of Ionization Choice : The quinoline ring contains a basic pyridine-like nitrogen. In an acidic environment, this nitrogen readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is selected over negative mode, as it maximizes ionization efficiency, yielding the stable [M+H]⁺ pseudo-molecular ion at m/z 212.003.
Step-by-Step LC-MS/MS Methodology
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Sample Preparation & Pre-Ionization :
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Dissolve 1 mg of 6,7-dichloro-8-methylquinoline in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
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Dilute to a working concentration of 1 µg/mL using an aqueous solution containing 0.1% Formic Acid (FA).
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Rationale: Formic acid acts as a proton donor, ensuring the quinoline nitrogen is pre-ionized in the liquid phase prior to aerosolization, drastically improving the signal-to-noise ratio.
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Chromatographic Separation :
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Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Utilize a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), ramping from 5% B to 95% B over 5 minutes.
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ESI+ Source Parameter Optimization :
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Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
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Rationale: These specific thermodynamic parameters ensure rapid droplet evaporation and efficient transfer of the[M+H]⁺ ions into the gas phase without inducing premature thermal degradation of the methyl group.
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Data Acquisition & CID :
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Operate the QTOF in targeted MS/MS mode. Set the collision energy (CE) to a ramp of 15–35 eV using Argon as the collision gas to induce Collision-Induced Dissociation (CID).
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Step-by-step LC-ESI-QTOF-MS analytical workflow for halogenated quinoline mass profiling.
Section 3: Structural Elucidation via Fragmentation Pathways
During MS/MS analysis, the[M+H]⁺ precursor ion (m/z 212.003) is subjected to CID. The fragmentation of halogenated quinolines is highly predictable and provides definitive structural proof, distinguishing the target from potential positional isomers (4[4]).
The primary fragmentation pathways involve the cleavage of the carbon-chlorine bonds, which are the weakest bonds in this stable aromatic system:
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Loss of a Chlorine Radical : The precursor ion loses a ³⁵Cl radical (-34.9689 Da), generating a radical cation at m/z 177.034.
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Loss of Hydrogen Chloride (HCl) : An alternative, lower-energy pathway involves the neutral loss of HCl (-35.9767 Da), resulting in an even-electron fragment at m/z 176.027.
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Sequential Cleavage : The subsequent loss of the second chlorine atom from the primary fragment yields a fully dehalogenated quinoline core at m/z 142.066.
ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of 6,7-dichloro-8-methylquinoline.
By mapping these specific mass shifts, researchers can confidently track the metabolic fate of 6,7-dichloro-8-methylquinoline in vivo. For example, if a hepatic cytochrome P450 enzyme hydroxylates the methyl group, the precursor ion will shift by +15.9949 Da (addition of oxygen), but the characteristic sequential losses of Cl and HCl will remain perfectly conserved in the MS/MS spectra, validating the metabolite's core structure.
References
- Huigens et al. (2019). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PubMed Central (PMC).
- US Biological (2024). 6,7-Dichloro 8-methyl Quinoline CAS Specifications. US Biological Life Sciences.
- BenchChem (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Technical Resources.
- O'Donnell et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry. Anal Chim Acta / PubMed.
Sources
- 1. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
